

AZ4 solubility and preparation for experiments

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Compound of Interest

Compound Name: AZ4

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Application Notes and Protocols for AZ4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the experimental use of two distinct compounds referred to in scientific literature as **AZ4**. The primary focus is on **AZ4**, the selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, with the chemical name N-[(2S)-4-(5-fluoropyrimidin-2-yl)-1-({4-[5-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]piperazin-1-yl)sulfonyl)butan-2-yl]-N-hydroxyformamide. Additionally, information is provided for a second compound, **AZ4**, a bis-aziridinylnaphthoquinone with demonstrated antitumor activity. Due to the limited publicly available data for the MMP-13 inhibitor **AZ4**, some protocols are based on general practices for similar compounds and should be adapted as needed.

Compound Information

AZ4 (MMP-13 Inhibitor)

- IUPAC Name: N-[(2S)-4-(5-fluoropyrimidin-2-yl)-1-({4-[5-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]piperazin-1-yl)sulfonyl)butan-2-yl]-N-hydroxyformamide
- Molecular Formula: C₂₅H₂₈F₄N₈O₆S
- Mechanism of Action: Selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, implicated in the pathogenesis of osteoarthritis and other inflammatory conditions.^{[1][2][3]}

AZ4 (bis-aziridinylnaphthoquinone)

- Mechanism of Action: Antitumor agent that induces G2-M phase cell cycle arrest and apoptosis in non-small cell lung cancer cells.[4] This is associated with the activation of caspase-3 and -8, downregulation of Bcl-2, and upregulation of p53.[4]

Quantitative Data

The following table summarizes the available quantitative data for both **AZ4** compounds.

Compound Name	Target	Assay System	IC ₅₀ /EC ₅₀	Reference
AZ4 (bis-aziridinylnaphthoquinone)	Cell Viability	NCI-H460 (non-small cell lung cancer)	1.23 µM	[4]
Cell Viability	MRC-5 (normal lung fibroblast)	12.7 µM	[4]	

Note: Specific IC₅₀ values for the MMP-13 inhibitor **AZ4** (N-[(2S)-4-(5-fluoropyrimidin-2-yl)-1-({4-[5-(2,2,2-trifluoroethoxy)pyrimidin-2-yl]piperazin-1-yl)sulfonyl)butan-2-yl]-N-hydroxyformamide) are not readily available in the public domain. Researchers should perform dose-response experiments to determine the potency of this compound in their specific assay system.

Solubility and Preparation of Stock Solutions

AZ4 (MMP-13 Inhibitor)

- Solubility: Specific solubility data for this compound is not publicly available. As a general starting point for novel small molecules, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution. Further dilutions into aqueous buffers or cell culture media should be performed to minimize the final DMSO concentration in the experiment. It is crucial to visually inspect for any precipitation upon dilution.
- Protocol for Preparation of a 10 mM Stock Solution:

- Accurately weigh a small amount of the **AZ4** (MMP-13 inhibitor) powder.
- Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight will be needed for this calculation.
- Add the calculated volume of DMSO to the powder.
- Gently vortex or sonicate at room temperature until the compound is completely dissolved.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

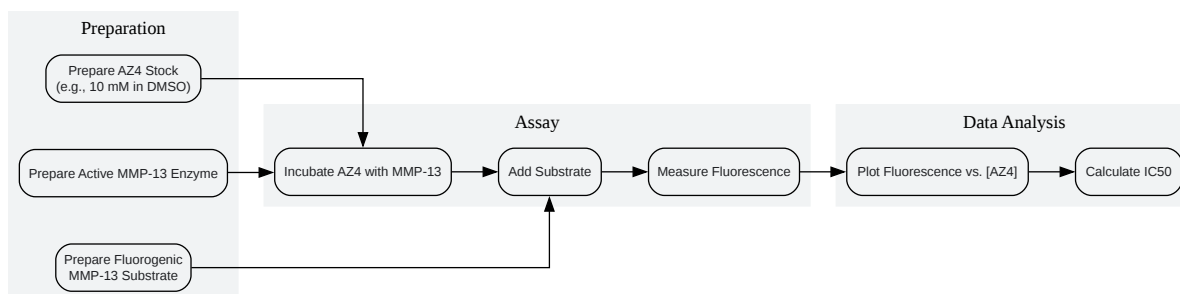
AZ4 (bis-aziridinynaphthoquinone)

- Solubility: Based on the experimental details in the cited literature, this compound is soluble in DMSO for in vitro studies.[\[4\]](#)
- Protocol for Preparation of a 10 mM Stock Solution:
 - Follow the same procedure as outlined for the **AZ4** (MMP-13 inhibitor).
 - For cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Experimental Protocols

In Vitro MMP-13 Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **AZ4** against MMP-13.



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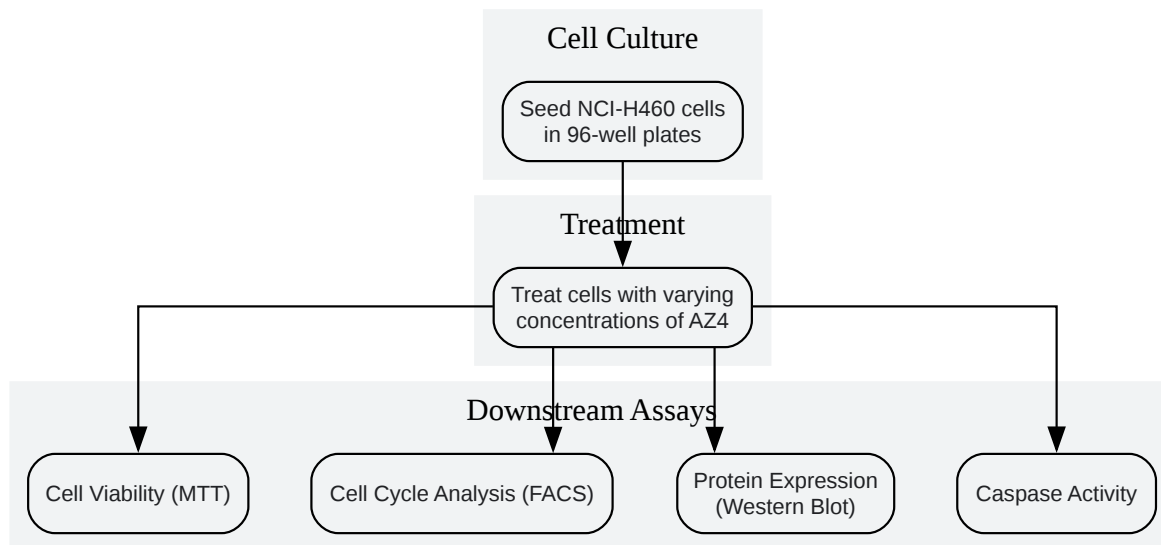
Figure 1. Workflow for an in vitro MMP-13 inhibition assay.

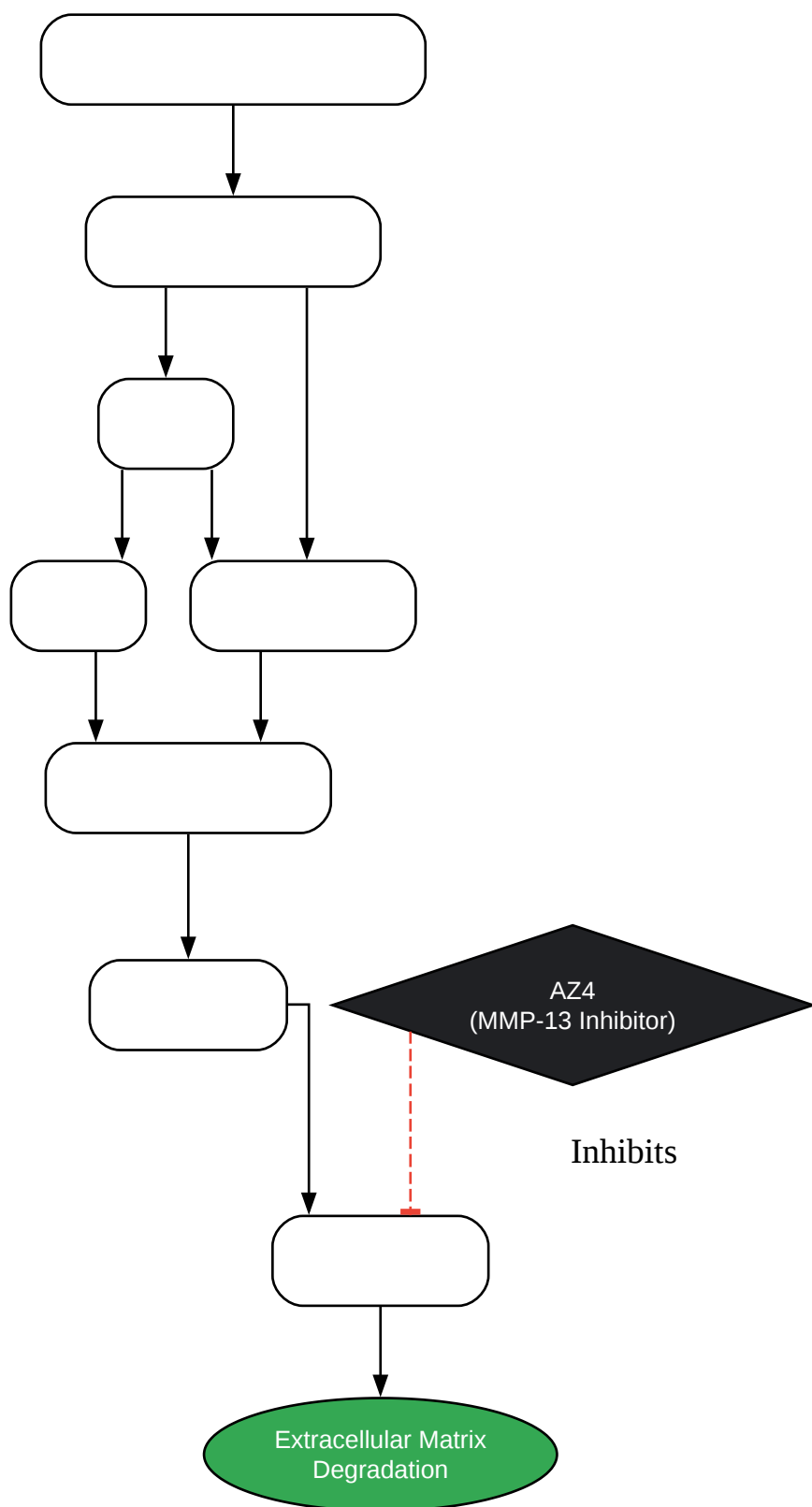
- Reagents and Materials:
 - **AZ4** (MMP-13 inhibitor)
 - Recombinant active human MMP-13
 - MMP-13 fluorogenic substrate
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
 - 96-well black microplate
- Procedure:
 1. Prepare serial dilutions of the **AZ4** (MMP-13 inhibitor) in assay buffer.
 2. Add a constant amount of active MMP-13 to each well of the microplate.
 3. Add the serially diluted **AZ4** to the wells containing MMP-13 and incubate for a pre-determined time (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

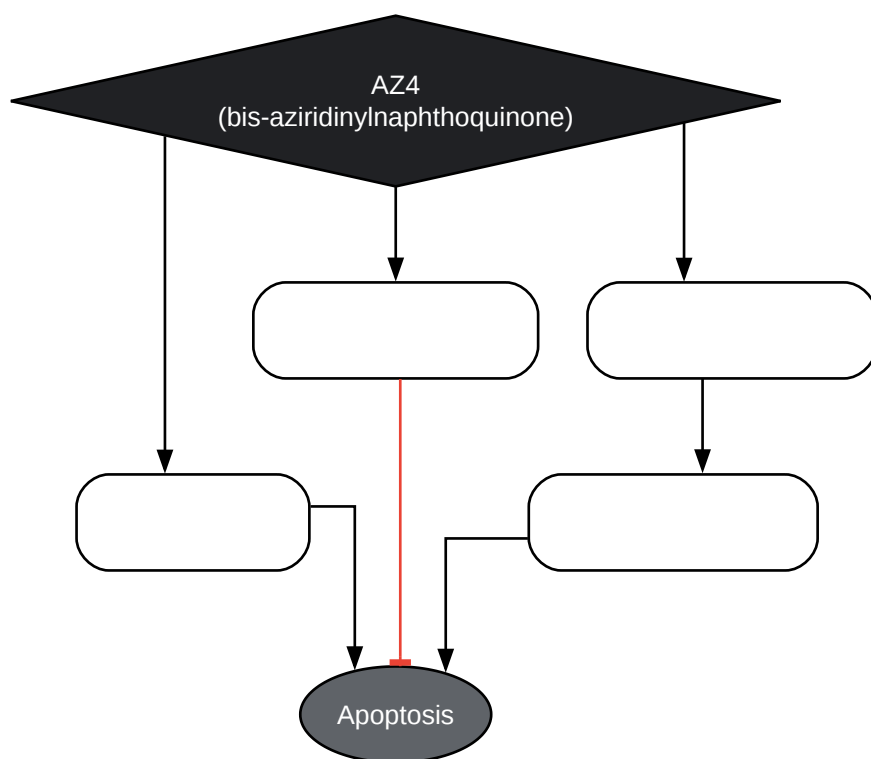
4. Initiate the enzymatic reaction by adding the MMP-13 fluorogenic substrate to each well.
5. Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.
6. Calculate the rate of substrate cleavage for each **AZ4** concentration.
7. Plot the percentage of inhibition versus the logarithm of the **AZ4** concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cell-Based Assay for Antitumor Activity of **AZ4** (bis-aziridinylnaphthoquinone)

This protocol is based on the methodology used to evaluate the antitumor effects of the bis-aziridinylnaphthoquinone **AZ4** on NCI-H460 cells.[4]







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